molecular formula C6H6N4O B7761228 9-methyl-3H-purin-6-one

9-methyl-3H-purin-6-one

Cat. No.: B7761228
M. Wt: 150.14 g/mol
InChI Key: PESGUQRDJASXOR-UHFFFAOYSA-N
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Description

9-Methyl-3H-purin-6-one is a heterocyclic aromatic organic compound that belongs to the purine family. It is characterized by a fused ring system consisting of a pyrimidine ring and an imidazole ring. This compound is of significant interest due to its biological and pharmacological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-3H-purin-6-one typically involves the condensation of guanine derivatives with methylating agents. One common method includes the reaction of 9-methylguanine with thionyl chloride followed by acetic anhydride in a one-pot reaction. The product is then purified using column chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The compound is typically produced in bulk quantities for use in pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The compound readily undergoes substitution reactions, particularly at the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and nucleophiles such as amines.

Major Products Formed: The major products formed from these reactions include various substituted purines, which can exhibit different biological activities and properties.

Scientific Research Applications

9-Methyl-3H-purin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: It has been investigated for its antiviral properties, particularly against cytomegalovirus and herpes simplex virus.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 9-methyl-3H-purin-6-one involves its interaction with DNA polymerase enzymes. It acts as a DNA polymerase inhibitor, preventing the replication of viral DNA. This mechanism is particularly effective against viruses in the Herpesviridae family, including cytomegalovirus .

Comparison with Similar Compounds

    2-Chloro-9-methyl-3H-purin-6-one: This compound is similar in structure but contains a chlorine atom at the 2-position.

    Ganciclovir: An antiviral agent derived from guanine, used to treat cytomegalovirus infections.

Uniqueness: 9-Methyl-3H-purin-6-one is unique due to its specific methylation at the 9-position, which imparts distinct biological properties. Its ability to inhibit DNA polymerase makes it a valuable compound in antiviral research and therapy.

Properties

IUPAC Name

9-methyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESGUQRDJASXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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